molecular formula C12H19ClO4 B1355305 Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate CAS No. 106004-06-2

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate

Cat. No. B1355305
CAS RN: 106004-06-2
M. Wt: 262.73 g/mol
InChI Key: ONBAUDQPYATDMN-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is a chemical compound with the molecular formula C12H19ClO4 . It is also known as mechlorethamine mustard and is used as a chemotherapeutic agent to treat different types of cancers such as Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, breast cancer, and others. It is a highly toxic and potent anticancer drug.


Synthesis Analysis

This compound can be synthesized by reacting the parent compound cyclohexane-1,4-dicarboxylic acid with thionyl chloride followed by reaction with N,N-dimethylethylenediamine. The final step involves reaction with sulfur trioxide to yield the desired compound.


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 36 bonds, including 17 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 six-membered ring, and 2 esters (aliphatic) .


Physical And Chemical Properties Analysis

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is a yellowish liquid with a pungent, sweet odor. It has a molecular weight of 211.68 g/mol and a boiling point of 272-275 °C.

Scientific Research Applications

Catalytic Performance in Hydrogenation

  • Lewis-Base-Promoted Copper-Based Catalysts : Dimethyl 1,4-cyclohexane dicarboxylate demonstrates a 100% conversion with 99.8% selectivity in the gas-phase hydrogenation to 1,4-cyclohexane dimethanol using well-dispersed, Cr-free supported copper-based catalysts derived from a Cu–Mg–Al layered double hydroxide precursor (Zhang, Fan, & Li, 2013).
  • Copper/Zinc/Oxide Catalysts : The addition of zirconium to Cu/ZnO/ZrO2 catalysts affects their structure and performance, enhancing the yield of 1,4-cyclohexane dimethanol (CHDM) during the hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate (Zhang, Hu, Fan, & Li, 2013).

Chemical Ionization and Collision-Induced Dissociation

  • Conformational Effects in Gas-Phase Cations : The chemical ionization and collision-induced dissociation of various stereoisomeric cyclohexane dicarboxylates, including dimethyl esters, show significant interaction between adjacent ester groups, impacting the stabilization of MH+ ion and facilitating ROH elimination (Etinger, Idina, & Mandelbaum, 1993).

Synthesis and Reactions with Other Compounds

Material Science and Polymer Research

  • Copolyesters Synthesis : The use of dimethyl 1,4-cyclohexane dicarboxylate in the synthesis of random and amorphous copolyesters has been investigated, highlighting its role in influencing the properties like glass transition temperature and mechanical strength of these materials (Liu & Turner, 2010).
  • Enhancing Mechanical Properties of Polymers : Research shows that the incorporation of dimethyl 1,4-cyclohexane dicarboxylate into polymers such as poly(trimethylene terephthalate) can significantly improve their mechanical properties and thermal stability (Kim, Park, Youm, Jang, & Kim, 2019).

Mechanism of Action

As a cytotoxic agent, Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate induces cell death in cancer cells by cross-linking DNA strands and inhibiting cell division. It interacts with DNA molecules and forms DNA adducts that impair the replication machinery of cancer cells.

Safety and Hazards

This compound is highly cytotoxic and can cause significant adverse effects in humans. It can induce nausea, vomiting, diarrhea, bone marrow suppression, and other side effects. Safety data sheets indicate that it causes skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBAUDQPYATDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)(CCCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545503
Record name Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate

CAS RN

106004-06-2
Record name Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the above described mixture of crude dimethyl cyclohexane-1,4-dicarboxylate (100 g, 0.5 mol) and hexamethylphosphoramide (360 mL, 2 mol) in anhydrous THF (800 mL) was added the freshly prepared lithium diisopropylamide solution (preparation described above) over 30 min at −40° C. After stirring for 1 h at this temperature, 1-bromo-2-chloroethane (42 mL, 0.5 mol) was added over 1. The mixture was stirred for 3 h at −78° C. and then stirred overnight at room temperature. The reaction was quenched by the addition of aqueous hydrochloric acid solution (3 N, 420 mL). The solvent was removed under reduced pressure. The aqueous layer was extracted with ethyl acetate (200 mL×3). The combined extracts were washed with brine (2×300 mL) and dried over sodium sulfate. Concentration gave the title compound (116 g, yield 88%) which was used in the next step without further purification; 1H NMR (400 MHz, CDCl3) δ ppm 3.72 (s, 3H), 3.65 (s. 3H), 3.46-3.42 (m, 2H), 2.33-2.21 (m, 3H), 2.05-1.85 (m, 4H), 1.58-1.42 (m, 2H), 1.25-1.15 (m, 2H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (88 mL, 0.62 mol) in anhydrous THF (500 mL) was added n-butyl lithium (240 mL, 0.6 mol, 2.5 M solution in hexane) over 20 minutes at −78° C. The mixture was stirred at 0° C. under nitrogen for 30 min. To a mixture of dimethyl cyclohexane-1,4-dicarboxylate (100 g, 0.5 mol) and hexamethylphosphoramide (360 mL, 2 mol) in anhydrous THF (800 mL) was added lithium diisopropylamine (freshly prepared above) over 30 min at −40° C. After stirring for 1 h at this temperature, 1-bromo-2-chloroethane (42 mL, 0.5 mol) was added over 1 h. The mixture was stirred for 3 h at −78° C., then warmed to room temperature and stirred overnight. To the reaction mixture was added aqueous hydrochloric acid (3 N, 420 mL) and the mixture was stirred for 10 min. The solvent was removed by evaporation under reduced pressure. The aqueous layer was extracted with ethyl acetate (3×200 mL), and the combined extracts were washed with brine (2×300 mL) and dried over sodium sulfate. Concentration under reduced pressure afforded dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate (116 g, 88% yield), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 3.72 (s, 3H), 3.65 (s, 3H), 3.46-3.42 (m, 2H), 2.33-2.21 (m, 3H), 2.05-1.85 (m, 4H), 1.58-1.42 (m, 2H), 1.25-1.15 (m, 2H).
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
reactant
Reaction Step Five

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